1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one
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Overview
Description
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one is a synthetic organic compound with a molecular formula of C10H17ClN2O3. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and a methoxypropanone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one typically involves the reaction of piperazine derivatives with chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: Piperazine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperazine derivative is dissolved in THF, and chloroacetyl chloride is added dropwise under stirring. The mixture is then allowed to react at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide .
Uniqueness
1-[4-(2-chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one is unique due to its specific structural features, such as the combination of a piperazine ring with a chloroacetyl group and a methoxypropanone moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
940100-17-4 |
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Molecular Formula |
C10H17ClN2O3 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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